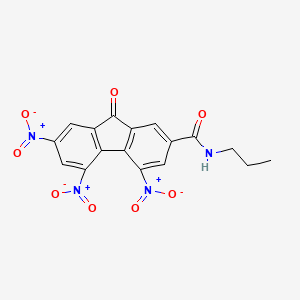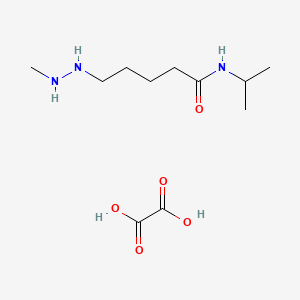
5-(2-methylhydrazinyl)-N-propan-2-ylpentanamide;oxalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-methylhydrazinyl)-N-propan-2-ylpentanamide;oxalic acid is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound consists of a hydrazine derivative and an amide group, combined with oxalic acid, which is known for its role in various chemical reactions and biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-methylhydrazinyl)-N-propan-2-ylpentanamide typically involves the reaction of 2-methylhydrazine with N-propan-2-ylpentanamide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures that the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
5-(2-methylhydrazinyl)-N-propan-2-ylpentanamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the compound into different reduced forms, which may have distinct properties and applications.
Substitution: The hydrazine and amide groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxides, while reduction can produce different hydrazine derivatives. Substitution reactions can lead to a wide range of substituted amides and hydrazines.
Scientific Research Applications
5-(2-methylhydrazinyl)-N-propan-2-ylpentanamide;oxalic acid has several scientific research applications, including:
Chemistry: The compound is used as a reagent in various organic synthesis reactions, including the formation of hydrazones and other derivatives.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 5-(2-methylhydrazinyl)-N-propan-2-ylpentanamide involves its interaction with specific molecular targets and pathways. The hydrazine group can form reactive intermediates that interact with cellular components, leading to various biological effects. The amide group may also play a role in the compound’s activity by influencing its binding to target molecules.
Comparison with Similar Compounds
Similar Compounds
- (5S)-4,5-Dihydro-5-hydroxy-5-(2-methylhydrazinyl)-4-oxo-1H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylic acid
- N-methyl hydrazone derivatives
Uniqueness
5-(2-methylhydrazinyl)-N-propan-2-ylpentanamide;oxalic acid is unique due to its specific combination of hydrazine and amide groups, which confer distinct chemical and biological properties
Properties
CAS No. |
64377-89-5 |
|---|---|
Molecular Formula |
C11H23N3O5 |
Molecular Weight |
277.32 g/mol |
IUPAC Name |
5-(2-methylhydrazinyl)-N-propan-2-ylpentanamide;oxalic acid |
InChI |
InChI=1S/C9H21N3O.C2H2O4/c1-8(2)12-9(13)6-4-5-7-11-10-3;3-1(4)2(5)6/h8,10-11H,4-7H2,1-3H3,(H,12,13);(H,3,4)(H,5,6) |
InChI Key |
ARVWIPWOCDINET-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)CCCCNNC.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


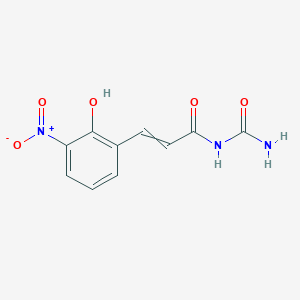
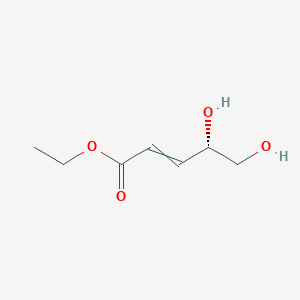
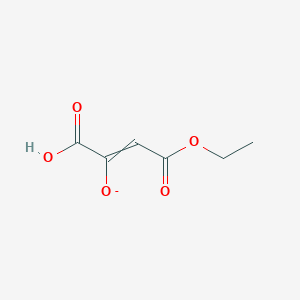
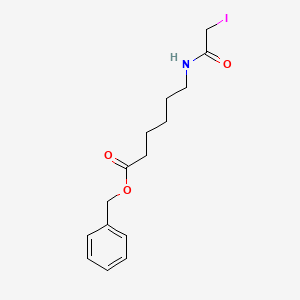
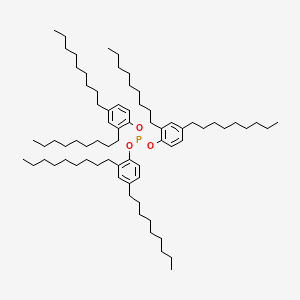
![(Benzene-1,2,4,5-tetrayl)tetrakis[(2,4,6-trimethylphenyl)methanone]](/img/structure/B14499964.png)
![({5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl}sulfanyl)acetic acid](/img/structure/B14499999.png)
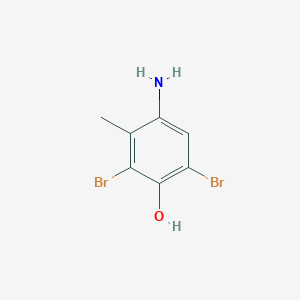
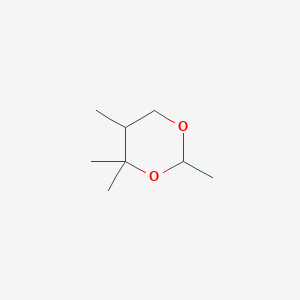
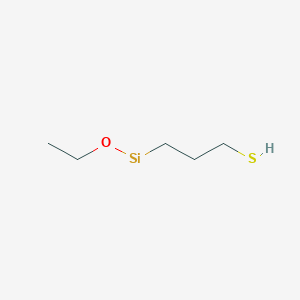
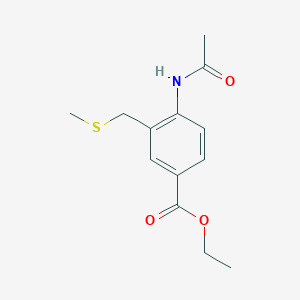
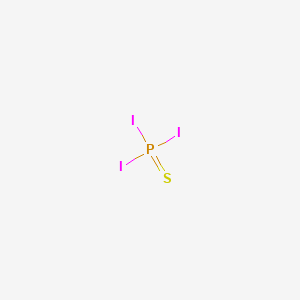
![Pentacyclo[13.3.2.28,12.13,18.16,9]tetracosane](/img/structure/B14500022.png)
